molecular formula C34H69O4P B12682893 Phosphoric acid, hexadecyl (Z)-9-octadecenyl ester CAS No. 52503-41-0

Phosphoric acid, hexadecyl (Z)-9-octadecenyl ester

Cat. No.: B12682893
CAS No.: 52503-41-0
M. Wt: 572.9 g/mol
InChI Key: FNOGGVGDWPDBIN-ZPHPHTNESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phosphoric acid, hexadecyl (Z)-9-octadecenyl ester is a type of phosphate ester. Phosphate esters are compounds where the hydrogen atoms of phosphoric acid are replaced by organic groups. These compounds are essential in various biological processes and industrial applications due to their unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

Phosphoric acid, hexadecyl (Z)-9-octadecenyl ester can be synthesized through the esterification of phosphoric acid with hexadecyl alcohol and (Z)-9-octadecenyl alcohol. The reaction typically requires a catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods

In industrial settings, the production of phosphate esters often involves continuous processes where the reactants are fed into a reactor, and the product is continuously removed. This method ensures high efficiency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Phosphoric acid, hexadecyl (Z)-9-octadecenyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Water, acid or base catalyst

    Oxidation: Oxidizing agents such as hydrogen peroxide or peracids

    Substitution: Various nucleophiles under appropriate conditions

Major Products

    Hydrolysis: Phosphoric acid, hexadecyl alcohol, (Z)-9-octadecenyl alcohol

    Oxidation: Epoxides, hydroxylated derivatives

    Substitution: Various substituted phosphates

Mechanism of Action

The mechanism of action of phosphoric acid, hexadecyl (Z)-9-octadecenyl ester involves its interaction with biological membranes and proteins. Its amphiphilic nature allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. This can influence various cellular processes, including signaling pathways and membrane transport .

Comparison with Similar Compounds

Similar Compounds

  • Phosphoric acid, hexadecyl ester
  • Phosphoric acid, octadecyl ester
  • Phosphoric acid, (Z)-9-octadecenyl ester

Uniqueness

Phosphoric acid, hexadecyl (Z)-9-octadecenyl ester is unique due to the presence of both hexadecyl and (Z)-9-octadecenyl groups. This combination provides distinct amphiphilic properties, making it particularly effective in applications requiring both hydrophobic and hydrophilic interactions .

Properties

CAS No.

52503-41-0

Molecular Formula

C34H69O4P

Molecular Weight

572.9 g/mol

IUPAC Name

hexadecyl [(Z)-octadec-9-enyl] hydrogen phosphate

InChI

InChI=1S/C34H69O4P/c1-3-5-7-9-11-13-15-17-19-20-22-24-26-28-30-32-34-38-39(35,36)37-33-31-29-27-25-23-21-18-16-14-12-10-8-6-4-2/h17,19H,3-16,18,20-34H2,1-2H3,(H,35,36)/b19-17-

InChI Key

FNOGGVGDWPDBIN-ZPHPHTNESA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCOP(=O)(O)OCCCCCCCC/C=C\CCCCCCCC

Canonical SMILES

CCCCCCCCCCCCCCCCOP(=O)(O)OCCCCCCCCC=CCCCCCCCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.